4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione
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Overview
Description
4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione is an organic compound with the molecular formula C10H9ClOS3 This compound is characterized by the presence of a chlorophenoxy group attached to a dithiolane ring, which includes a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione typically involves the reaction of 4-chlorophenol with formaldehyde and carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Known for its antibacterial and enzyme inhibitory activities.
4-(Chloromethyl)-2-[(4-Chlorophenoxy)methyl]-1,3-Thiazole: Used in proteomics research.
5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol: Studied for its corrosion inhibition properties.
Uniqueness
4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
6302-85-8 |
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Molecular Formula |
C10H9ClOS3 |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C10H9ClOS3/c11-7-1-3-8(4-2-7)12-5-9-6-14-10(13)15-9/h1-4,9H,5-6H2 |
InChI Key |
FDLRYHXQWUMPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=S)S1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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